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Compound of Interest

Compound Name: AT13148

Cat. No.: B1683962

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AT13148, an orally bioavailable,
ATP-competitive multi-AGC kinase inhibitor. The information presented herein is intended for
researchers, scientists, and drug development professionals interested in the chemical
properties, mechanism of action, and preclinical and clinical development of this compound.

Chemical Structure and Properties

AT13148, with the IUPAC name (S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-amino-1-(4-
chlorophenyl)ethanol, is a small molecule inhibitor.[1] Its chemical and physical properties are
summarized in the tables below.

Table 1: Chemical Identifiers of AT13148
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Identifier Value

(S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-amino-1-(4-

UPAC Name chlorophenyl)ethanol[1]

CAS Number 1056901-62-2[1]

Molecular Formula C17H16CINsO[1]

Molecular Weight 313.78 g/mol [1][2]

SMILES CIC1=CC=C(--INVALID-LINK--(O)CN)C=C1[1]

INChl=1S/C17H16CIN30/c18-16-7-5-15(6-8-
InChl 16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-
10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1

ble 2: Physicochemical ies of AT13148

Property Value
Appearance White to off-white solid powder[1][2]
Purity >98%[1]
- DMSO: 50 mg/mL (with sonication)[3], DMF: 30
Solubility
mg/mL[4]
Powder: -20°C for 3 years; In solvent: -80°C for
Storage

2 years[?]

Mechanism of Action and Signaling Pathways

AT13148 is a potent inhibitor of multiple kinases within the AGC kinase family. It functions in an
ATP-competitive manner, targeting key components of pro-survival signaling pathways
frequently dysregulated in cancer.[5]

The primary targets of AT13148 include Akt (also known as Protein Kinase B or PKB), p70S6
Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein
kinase (ROCK).[6] By inhibiting these kinases, AT13148 disrupts downstream signaling,
leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[5]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://www.bio-rad-antibodies.com/measuring-cytotoxicity-proliferation-spectrophotometry-fluorescence-alamarblue.html
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://www.bio-rad-antibodies.com/measuring-cytotoxicity-proliferation-spectrophotometry-fluorescence-alamarblue.html
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/AlamarBluePIS.pdf
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/alamarblue-cell-viability-reagent-for-microplates-protocol.html
https://www.bio-rad-antibodies.com/measuring-cytotoxicity-proliferation-spectrophotometry-fluorescence-alamarblue.html
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://advancedbiomatrix.com/alamarblue-assay-protocol.html
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://inmuno-oncologia.ciberonc.es/media/u05bc4ny/cell-prep-and-subcutaneous-tumor-inoculation.pdf
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://advancedbiomatrix.com/alamarblue-assay-protocol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the signaling pathways targeted by AT13148.
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Figure 1: AT13148 inhibits multiple AGC kinases, disrupting key signaling pathways.
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Biological Activity
In Vitro Activity

AT13148 demonstrates potent inhibitory activity against a panel of AGC kinases. The half-
maximal inhibitory concentrations (ICso) for key targets are detailed in the table below.

ble 3: In Vi : hibi ity of

Kinase Target ICs0 (NM)
Aktl 38[2][6]
Akt2 402[2][6]
Akt3 50[2][6]
p70S6K 8[2][6]
PKA 3[2][6]
ROCK1 6[2][6]
ROCK2 4[2][6]

Furthermore, AT13148 exhibits anti-proliferative effects across various cancer cell lines,
particularly those with dysregulated PI3K-Akt-mTOR or RAS-RAF signaling pathways, with Glso
values ranging from 1.5 to 3.8 pM.[6]

In Vivo Activity

Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of
AT13148. Oral administration of AT13148 has been shown to inhibit tumor growth in models of
uterine sarcoma and breast cancer. This anti-tumor activity is associated with the inhibition of
Akt and p70S6K signaling within the tumors.

Pharmacokinetics

In a Phase 1 clinical trial, the pharmacokinetic profile of AT13148 was evaluated in patients
with advanced solid tumors.[7] At a dose of 180 mg, the mean maximum plasma concentration
(Cmax) was 400 nmol/L, and the mean area under the curve (AUC) was 13,000 nmol/L/hour.[7]
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Clinical Development

A first-in-human Phase 1 clinical trial (NCT01585701) was conducted to evaluate the safety,
tolerability, and pharmacokinetics of AT13148 in patients with advanced solid tumors.[2][7] The
study employed a dose-escalation design with AT13148 administered orally three days a week.
[7] The maximally tolerated dose was determined to be 180 mg.[7] Dose-limiting toxicities
included hypotension, pneumonitis, elevated liver enzymes, and skin rash.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study
of AT13148.

In Vitro Kinase Inhibition Assay

The following diagram outlines a general workflow for an in vitro kinase inhibition assay.
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Workflow for In Vitro Kinase Inhibition Assay
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Figure 2: A generalized workflow for determining the in vitro kinase inhibitory activity.
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Detailed Methodology:

» Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a
peptide or protein), ATP, and a serial dilution of AT13148 in an appropriate assay buffer.

e Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations
of AT13148. Include control wells with no inhibitor (100% activity) and no kinase
(background).

e Initiation and Incubation: Initiate the kinase reaction by adding a predetermined
concentration of ATP. Incubate the plate at a constant temperature (e.g., 37°C) for a specific
duration.

o Detection: Stop the reaction and measure the remaining kinase activity. This can be done
using various methods, such as luminescence-based assays that quantify the amount of ATP
consumed or fluorescence/radioactivity-based assays that measure the phosphorylation of
the substrate.

o Data Analysis: Calculate the percentage of kinase inhibition for each AT13148 concentration
relative to the control. Plot the percent inhibition against the logarithm of the inhibitor
concentration and fit the data to a dose-response curve to determine the 1Cso value.

Cell Proliferation Assay (Alamar Blue Assay)

The Alamar Blue assay is a common method to assess cell viability and proliferation.
Detailed Methodology:

o Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them
to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of AT13148 and incubate for a
specified period (e.g., 72 hours). Include vehicle-treated control wells.

» Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 2-4 hours.
During this time, viable cells will reduce the resazurin in the Alamar Blue to the fluorescent
resorufin.
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o Fluorescence Measurement: Measure the fluorescence intensity in each well using a
microplate reader with appropriate excitation and emission wavelengths (e.g., 560 nm
excitation and 590 nm emission).

o Data Analysis: Calculate the percentage of cell viability for each AT13148 concentration
relative to the vehicle-treated control. Plot the percent viability against the logarithm of the
compound concentration and fit the data to a dose-response curve to determine the Glso
value.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to detect changes in the phosphorylation status of target proteins
following treatment with AT13148.

Detailed Methodology:

e Cell Lysis: Treat cells with AT13148 for a specified time, then lyse the cells in a buffer
containing protease and phosphatase inhibitors to preserve the phosphorylation state of
proteins.

e Protein Quantification: Determine the protein concentration of each lysate using a standard
method (e.g., BCA assay).

o SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecy!
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or
nitrocellulose).

e Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSAin TBST) to
prevent non-specific antibody binding.

e Antibody Incubation: Incubate the membrane with a primary antibody specific for the
phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473). Subsequently,
incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

» Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and
re-probed with an antibody against the total protein to confirm equal loading.

In Vivo Xenograft Study

This protocol outlines the general steps for evaluating the anti-tumor efficacy of AT13148 in a
mouse xenograft model.

Detailed Methodology:

o Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of
immunocompromised mice.

o Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-
200 mm?3). Randomize the mice into treatment and control groups.

e Compound Administration: Administer AT13148 orally to the treatment group at a specified
dose and schedule. The control group receives the vehicle.

o Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to
calculate the tumor volume.

e Monitoring: Monitor the body weight and overall health of the mice throughout the study as
an indicator of toxicity.

» Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for
further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).

Pharmacokinetic Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and
specific method for quantifying drug concentrations in biological matrices.

Detailed Methodology:
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» Sample Collection: Collect blood samples from animals or patients at various time points
after AT13148 administration. Process the blood to obtain plasma.

e Sample Preparation: Extract AT13148 from the plasma using protein precipitation or liquid-
liquid extraction. Add an internal standard to the samples to correct for variability in
extraction and instrument response.

o LC Separation: Inject the extracted sample onto a liquid chromatography system. The
compound of interest is separated from other components in the sample based on its
physicochemical properties as it passes through a chromatography column.

o MS/MS Detection: The eluent from the LC system is introduced into a tandem mass
spectrometer. The mass spectrometer is set to specifically detect and quantify AT13148 and
the internal standard based on their unique mass-to-charge ratios and fragmentation
patterns.

» Data Analysis: Generate a calibration curve using standards of known AT13148
concentrations. Use this curve to determine the concentration of AT13148 in the unknown
samples. Pharmacokinetic parameters such as Cmax, Tmax, and AUC can then be
calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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